4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione
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Overview
Description
4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a chemical compound with a unique structure that includes a dichlorobenzyl group attached to a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dichlorobenzyl chloride with thiazinane-1,3,5-trione under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:
Substitution Reactions: The dichlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The thiazinane ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazinane derivatives with altered functional groups .
Scientific Research Applications
4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets. The dichlorobenzyl group can interact with cellular proteins, leading to the inhibition of enzymatic activity or disruption of cellular processes. The thiazinane ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorobenzyl chloride
- 2,4-Dichlorobenzyl chloride
- 4-Chlorobenzyl chloride
- 3,4-Dichlorobenzyl bromide
Uniqueness
4-(3,4-Dichlorobenzyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its combined structural features of the dichlorobenzyl group and the thiazinane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-1-oxo-1,4-thiazinane-3,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO3S/c12-8-2-1-7(3-9(8)13)4-14-10(15)5-18(17)6-11(14)16/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAWJOHZTFCGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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